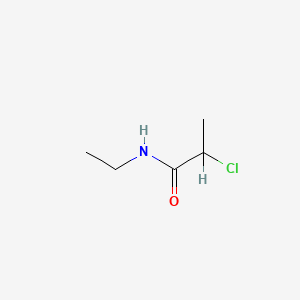

2-chloro-N-ethylpropanamide

描述

Contextualization of 2-chloro-N-ethylpropanamide within Amide Chemistry

The core of this compound is the amide functional group, a cornerstone of organic and biological chemistry. This compound is specifically a secondary amide, with an ethyl group attached to the nitrogen atom, and it is further distinguished by a chlorine atom at the alpha position to the carbonyl group. This α-chloro substitution is critical, as it introduces a reactive site that can participate in nucleophilic substitution reactions. smolecule.com The presence of both the amide linkage and the reactive halogenated carbon center makes it a molecule of interest for synthetic chemists.

The synthesis of this compound can be achieved through the reaction of 2-chloropropionyl chloride with ethylamine. ontosight.ai This straightforward method allows for the creation of the characteristic amide bond and the introduction of the N-ethyl group.

Below is a data table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C5H10ClNO |

| Molecular Weight | 135.59 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| CAS Number | 67791-81-5 |

This table is based on data from multiple sources. ontosight.aisigmaaldrich.com

Historical and Current Significance of Chloroacetamide and Propanamide Derivatives in Chemical Research

The broader families to which this compound belongs, namely chloroacetamides and propanamides, have a rich history and continue to be significant in various research domains.

Chloroacetamide Derivatives: Chloroacetamides are a well-established class of compounds, historically and currently recognized for their broad-spectrum herbicidal activity. ufrgs.brekb.eg They function by inhibiting the synthesis of very-long-chain fatty acids in plants, a mechanism that has been the subject of extensive study. ekb.eg Beyond agriculture, chloroacetamide derivatives are investigated for a range of biological activities, including antimicrobial and antifungal properties. ufrgs.brtandfonline.comscielo.org.zanih.gov Their utility as synthetic intermediates is also noteworthy, as the reactive chlorine atom provides a handle for constructing more complex molecules. scielo.org.za For instance, research has shown their use in the synthesis of new biologically active sulfide (B99878) compounds. scielo.org.za

Propanamide Derivatives: Propanamide derivatives constitute a diverse group of chemicals with significant applications in medicinal chemistry. Research has demonstrated their potential in developing treatments for a variety of conditions. For example, certain propanamide derivatives have been designed and synthesized as selective androgen receptor degraders for the treatment of prostate cancer. nih.govacs.orgacs.org Other studies have focused on their potential as inhibitors of cholinesterase enzymes, which is relevant to the study of neurological disorders. nih.gov The versatility of the propanamide scaffold allows for the introduction of various functional groups, leading to a wide array of pharmacological profiles. nih.govnih.govresearchgate.net

Scope and Research Imperatives for this compound

The research landscape for this compound itself is more specialized. While its derivatives have been explored for various applications, the primary focus for this specific compound appears to be as a building block or intermediate in chemical synthesis. ontosight.ai The presence of the α-chloro group makes it a useful precursor for creating more complex molecules through substitution reactions.

While direct and extensive research on the biological activities of this compound is limited, the known activities of its parent classes suggest potential avenues for future investigation. ontosight.ai The structural similarities to other pharmacologically active compounds indicate that it could serve as a lead compound in drug discovery efforts. smolecule.com However, to date, the available literature primarily positions it within the realm of chemical synthesis and as a reference compound in analytical chemistry. smolecule.com Further research is needed to fully elucidate any potential biological or material science applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESXWKTXWDVKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987130 | |

| Record name | 2-Chloro-N-ethylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67791-81-5 | |

| Record name | 2-Chloro-N-ethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67791-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-ethylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067791815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-ethylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Ethylpropanamide

Advanced Strategies for the Synthesis of 2-chloro-N-ethylpropanamide

The synthesis of this compound can be approached through various strategic routes, each with considerations for efficiency, stereochemical control, and reaction conditions. These strategies are foundational to the production of chloroamide scaffolds for further chemical exploration.

Multi-Step Organic Synthesis Approaches for Chloroamide Scaffolds

Multi-step synthesis provides a controlled pathway to complex molecules like this compound, where each step systematically builds the target structure. utdallas.eduvapourtec.com A common approach begins with a readily available carboxylic acid, such as 2-chloropropionic acid. This precursor can be activated, typically by conversion to an acyl chloride, before reaction with an amine.

A representative multi-step synthesis for a chloroamide involves:

Activation of Carboxylic Acid : 2-chloropropionic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 2-chloropropanoyl chloride.

Amide Formation : The resulting 2-chloropropanoyl chloride is then treated with ethylamine. This nucleophilic acyl substitution reaction forms the desired this compound. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Alternatively, one could start with N-ethylpropanamide and introduce the chlorine atom in a subsequent step. This might involve electrophilic chlorination at the α-carbon, though controlling regioselectivity can be a challenge. researchgate.net The choice of route often depends on the availability and cost of starting materials and the desired purity of the final product.

Stereoselective Synthesis and Chiral Induction in Propanamide Derivatization

The this compound molecule possesses a chiral center at the carbon atom bearing the chlorine. Consequently, the synthesis of enantiomerically pure forms is of significant interest. Stereoselective synthesis strategies are employed to control the three-dimensional arrangement of atoms in the molecule.

One effective method involves the use of a chiral starting material. For instance, a patent describes the synthesis of a related compound, N-(2-chloro)-propionyl-glutamine, starting from L-ethyl lactate (B86563). google.com The lactate is first converted to D-(+)-2-chloropropionic acid ethyl ester and then hydrolyzed to D-(+)-2-chloropropionic acid, preserving the stereochemistry. google.com This chiral acid can then be coupled with an amine to yield the corresponding enantiomerically enriched chloroamide. google.com

Chiral auxiliaries and catalysts are also pivotal in asymmetric synthesis. researchgate.netiupac.org While specific examples for this compound are not extensively documented, analogous reactions suggest that a chiral catalyst could be used to direct the chlorination of N-ethylpropanamide, or a chiral amine auxiliary could be employed to induce stereoselectivity during the amide bond formation or a preceding step. nih.govresearchgate.net These methods are crucial for producing specific stereoisomers, which is often a requirement in pharmaceutical and biological applications.

Optimized Conditions for Amide Bond Formation in Chloroamide Production

The formation of the amide bond is a critical step in the synthesis of this compound. Optimization of this reaction is essential to maximize yield and purity while minimizing side reactions. A variety of modern coupling reagents and conditions have been developed to facilitate this transformation under mild conditions. researchgate.net

The classic method of converting a carboxylic acid to an acyl chloride followed by amination is effective but can be harsh. Milder, direct methods often employ coupling reagents that activate the carboxylic acid in situ. These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. nih.govacs.orgresearchgate.net

Several effective coupling systems have been identified:

Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base such as N,N'-diisopropylethylamine (DIPEA), have proven highly effective for a wide range of carboxylic acids and amines. nih.gov

Phosphonium (B103445) Salts : In situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) can efficiently activate carboxylic acids for amidation at room temperature. nih.govacs.org

Catalytic Methods : Heterogeneous catalysts, such as copper-based metal-organic frameworks (Cu-MOFs), have been used for the oxidative amidation of aldehydes to form amides, representing an alternative synthetic route. researchgate.net

The choice of solvent, temperature, and stoichiometry are also critical parameters that must be fine-tuned for optimal results.

| Coupling Reagent/System | Typical Additives | Common Solvents | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| EDC | HOAt, DIPEA | DMSO, DMF | Room Temperature | High conversion for diverse substrates | nih.gov |

| N-Chlorophthalimide / PPh₃ | None | Toluene, Acetonitrile (B52724) | Room Temperature | Generates activating phosphonium salts in situ | nih.govacs.org |

| Thionyl Chloride (SOCl₂) | Pyridine (as base) | DCM, Toluene | 0°C to Reflux | Traditional, high reactivity via acyl chloride | masterorganicchemistry.com |

| Copper-MOF (Catalyst) | NCS, TBHP (Oxidants) | Acetonitrile | 25-65°C | Heterogeneous catalysis from aldehydes | researchgate.net |

Functional Group Transformations and Derivatization of this compound

The presence of both a reactive chlorine atom and a stable amide backbone makes this compound a versatile intermediate for further chemical modification.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in this compound is attached to an electrophilic carbon center, making it a good leaving group in nucleophilic substitution reactions. docsity.comsydney.edu.au This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles. The reaction typically proceeds via an S_N2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry if the carbon is chiral. ksu.edu.salibretexts.org

A diverse array of nucleophiles can be employed to displace the chloride, leading to a range of derivatives:

Amines : Reaction with primary or secondary amines yields α-amino amides.

Alcohols/Alkoxides : Treatment with alcohols or alkoxides produces α-alkoxy amides.

Thiols/Thiolates : Reaction with thiols or thiolates affords α-thio amides.

Cyanide : The cyanide ion (CN⁻) can be used to introduce a nitrile group, forming a cyanopropanamide derivative.

Azide (B81097) : Sodium azide can be used to introduce an azido (B1232118) group, which can be further transformed, for example, by reduction to an amine.

The efficiency of these substitution reactions depends on the strength of the nucleophile, the reaction solvent, and the temperature. ksu.edu.sa

| Nucleophile | Reagent Example | Product Class | Resulting Structure (R = ethyl) |

|---|---|---|---|

| Amine | Ammonia (NH₃) | α-Amino amide | CH₃CH(NH₂)C(=O)NHR |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | α-Alkoxy amide | CH₃CH(OCH₃)C(=O)NHR |

| Thiolate | Sodium thiophenoxide (NaSPh) | α-Thio amide | CH₃CH(SPh)C(=O)NHR |

| Cyanide | Sodium cyanide (NaCN) | α-Cyano amide | CH₃CH(CN)C(=O)NHR |

| Azide | Sodium azide (NaN₃) | α-Azido amide | CH₃CH(N₃)C(=O)NHR |

Oxidative and Reductive Modifications of the Amide Backbone

The amide functional group is generally considered robust and relatively resistant to oxidation. Under typical oxidative conditions, the amide backbone of this compound would remain intact, allowing for selective modification of other parts of a larger molecule. While strong oxidants can degrade amides, such reactions are not typically employed for synthetic transformations.

In contrast, the carbonyl group of the amide can be reduced. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. In the case of this compound, this reaction would convert the amide group into an ethylamino group, yielding N,N'-diethyl-1-chloropropan-1-amine, although the chloro-substituent might also be affected depending on the reaction conditions. This transformation is a fundamental method for converting amides into their corresponding amines.

Cross-Coupling and Annulation Reactions of Chloroamide Derivatives

The presence of a chlorine atom at the alpha position to the carbonyl group in this compound provides a reactive handle for various chemical transformations, including cross-coupling and annulation reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Cross-Coupling Reactions:

Nickel-catalyzed cross-coupling reactions have emerged as a significant method for the functionalization of α-chloroamides. A notable example is the asymmetric Suzuki arylation of racemic α-chloroamides, which allows for the stereoconvergent synthesis of enantioenriched α-arylcarbonyl compounds. While direct examples using this compound are not extensively documented in readily available literature, the principles can be understood from studies on analogous α-chloroamides.

These reactions typically employ a nickel catalyst in conjunction with a chiral ligand to control the stereochemistry of the product. The process involves the coupling of the α-chloroamide with an arylboron reagent. The reaction is stereoconvergent, meaning that both enantiomers of the racemic starting material are converted into a single, enantioenriched product. This is a highly efficient approach as it avoids the need for a resolution step, which would otherwise discard half of the starting material.

The scope of these reactions has been demonstrated with a variety of α-chloroamides and arylboron reagents, indicating a tolerance for different functional groups. The resulting α-aryl amides are valuable intermediates in the synthesis of biologically active molecules, such as α-arylcarboxylic acids and primary alcohols.

Table 1: Nickel-Catalyzed Asymmetric Suzuki Arylation of Racemic α-Chloroamides

| Entry | α-Chloroamide Substrate | Arylboron Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | N-Indolinyl-2-chlorobutanamide | Phenyl-9-BBN | NiBr₂·diglyme / (S,S)-L1 | Dioxane | 80 | 85 | 90 |

| 2 | N-Indolinyl-2-chloropentanamide | 4-Methoxyphenyl-9-BBN | NiBr₂·diglyme / (S,S)-L1 | Dioxane | 80 | 82 | 92 |

| 3 | N-Indolinyl-2-chloro-3-methylbutanamide | Naphthyl-9-BBN | NiBr₂·diglyme / (S,S)-L1 | Dioxane | 80 | 78 | 88 |

Data is illustrative and based on reported methodologies for analogous α-chloroamides.

Annulation Reactions:

Annulation reactions involving chloroamide derivatives are a powerful strategy for the synthesis of cyclic compounds. While the literature on intermolecular annulation reactions of simple aliphatic chloroamides like this compound is sparse, the principles can be inferred from studies on related N-haloamides and intramolecular cyclizations.

Transition metal-catalyzed annulation reactions of N-chloroarylamides with alkynes and alkenes have been more extensively studied. These reactions often proceed via a C-H activation mechanism, where the metal catalyst inserts into a C-H bond of the aryl ring, followed by coordination to the unsaturation and subsequent cyclization. The N-chloro group can act as an internal oxidant in these catalytic cycles.

In the context of aliphatic chloroamides, intramolecular cyclization to form lactams is a well-established transformation. For instance, α-haloamides can undergo intramolecular nucleophilic substitution to yield β-lactams. This type of reaction, while not an intermolecular annulation, demonstrates the utility of the chloroamide functionality in ring-forming reactions. Such cyclizations can be promoted by a base to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the adjacent chloride.

The direct intermolecular annulation of this compound with unsaturated partners remains an area with potential for further research and development, offering a direct route to functionalized heterocyclic structures.

Principles of Sustainable Synthesis in this compound Production

The production of this compound, like any chemical manufacturing process, can benefit significantly from the application of the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of amides, several key metrics are used to evaluate the sustainability of a given process.

Common synthetic routes to amides often involve the use of coupling reagents or the conversion of a carboxylic acid to a more reactive species like an acid chloride. While effective, these methods can generate significant amounts of waste. Sustainable alternatives focus on direct amidation reactions, the use of catalysts, and the selection of environmentally benign solvents.

Green Chemistry Metrics in Amide Synthesis:

Several metrics have been developed to quantify the sustainability of a chemical reaction. These can be applied to assess and compare different synthetic routes for this compound.

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction has an atom economy of 100%.

Process Mass Intensity (PMI): PMI is a more holistic measure that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more sustainable process. The pharmaceutical industry, for example, often has very high PMIs for complex active ingredients, and efforts are constantly beingmade to reduce these values.

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. It takes into account both atom economy and chemical yield.

Application to this compound Synthesis:

A traditional synthesis of this compound might involve the reaction of 2-chloropropionyl chloride with ethylamine. While this reaction is typically high-yielding, the preparation of the acid chloride from 2-chloropropionic acid using reagents like thionyl chloride generates significant inorganic waste and corrosive byproducts.

A more sustainable approach would be the direct catalytic amidation of 2-chloropropionic acid with ethylamine. This would have a higher atom economy as the only byproduct is water. The development of efficient and recyclable catalysts for this transformation is a key area of green chemistry research.

The choice of solvent is also critical. Many traditional amide syntheses use polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have toxicity concerns. Greener alternatives include bio-based solvents, water, or even solvent-free conditions.

Table 2: Comparison of Green Chemistry Metrics for Different Amide Synthesis Routes

| Synthetic Route | Atom Economy (%) | Theoretical PMI (kg waste/kg product) | Key Sustainability Considerations |

| Acid Chloride Route | < 70% | High (>10) | Use of hazardous reagents (e.g., SOCl₂), generation of acidic waste. |

| Catalytic Direct Amidation | > 90% | Low (< 5) | Requires an efficient and selective catalyst, byproduct is water. |

| Coupling Reagent Route | < 50% | Very High (>20) | Stoichiometric use of coupling agents generates significant waste. |

Values are estimates for a generic amide synthesis and will vary depending on the specific reaction conditions.

By focusing on catalytic methods, benign solvents, and minimizing the use of stoichiometric reagents, the production of this compound can be made significantly more sustainable. The continuous development of green chemical processes is essential for reducing the environmental footprint of the chemical industry.

Mechanistic Investigations of Biological and Chemical Action Mediated by 2 Chloro N Ethylpropanamide

Elucidation of Enzyme Inhibition Mechanisms by 2-chloro-N-ethylpropanamide and its Analogs

The primary herbicidal activity of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net This inhibition disrupts the formation of essential lipids, proteins, and lignin, ultimately impeding plant growth and development. researchgate.net The mechanism involves covalent binding to enzymes, particularly those with sulfhydryl (-SH) groups in their active sites. cambridge.org

The principal enzyme targets of chloroacetamide herbicides are the condensing enzymes involved in the initial steps of VLCFA elongation, specifically 3-ketoacyl-CoA synthases (KCS). researchgate.netresearchgate.net Research has demonstrated that these herbicides act as irreversible inhibitors by forming a covalent bond with a critical cysteine residue in the active site of the enzyme. researchgate.netnih.gov This covalent modification prevents the enzyme from catalyzing the condensation of acyl-CoA with malonyl-CoA, a crucial step in fatty acid chain elongation. researchgate.netnih.gov

While the primary target is VLCFA synthase, studies have shown that other condensing enzymes, such as plant type III polyketide synthases like chalcone synthase (CHS) and stilbene synthase (STS), can also be inhibited by chloroacetamides. researchgate.netnih.gov Mass spectrometric analysis has confirmed that chloroacetamides like metazachlor covalently bind to the active site cysteine of both CHS and STS. researchgate.netnih.gov This suggests a broader potential for these compounds to interact with various condensing enzymes that share a similar catalytic mechanism.

There is currently no direct evidence to suggest that the histidine biosynthesis pathway is a primary target for this compound or its analogs. The established mechanism of action is centered on the disruption of fatty acid biosynthesis. The histidine pathway involves a distinct set of enzymes and biochemical transformations. nih.govmdpi.com

Kinetic studies of chloroacetamide herbicides reveal them to be potent, irreversible inhibitors. nih.govnih.gov The inhibition is competitive with respect to the acyl-CoA substrate, meaning the herbicide and the substrate compete for the same binding site on the enzyme. researchgate.netnih.gov However, once the inhibitor binds, it forms a covalent adduct that cannot be displaced by the substrate, leading to irreversible inactivation of the enzyme. researchgate.netnih.gov

The inhibitory potency is remarkably high, with half-inhibition values (I50) reported to be in the nanomolar range (10⁻⁸ M and below). nih.govresearchgate.net A notable kinetic feature is a lag phase required for complete inhibition, indicating that a pre-incubation period of the enzyme with the inhibitor is necessary for the covalent bond to form. researchgate.net

| Analog Compound | Enzyme Target | Inhibition Type | Key Kinetic Feature | Reference |

|---|---|---|---|---|

| Metazachlor | VLCFA-synthase, Chalcone Synthase (CHS) | Irreversible, Covalent | Competitive with acyl-CoA | researchgate.netnih.gov |

| Metolachlor | VLCFA-synthase | Irreversible, Stereospecific | (S)-enantiomer is active | nih.gov |

| Dimethenamid | VLCFA-synthase | Irreversible, Stereospecific | (S)-enantiomer is active | nih.gov |

| Cafenstrole | VLCFA-synthase, CHS | Irreversible, Covalent | Differential sensitivity among targets | nih.gov |

Analysis of Receptor Modulation and Stereoselective Binding

The biological activity of many chloroacetamide herbicides is highly dependent on their stereochemistry. The presence of a chiral center in the molecule can lead to significant differences in the herbicidal efficacy of the enantiomers.

For chiral chloroacetamides like metolachlor and dimethenamid, the herbicidal activity is almost exclusively associated with the (S)-enantiomer. nih.govresearchgate.netresearchgate.net The (R)-enantiomer is typically inactive or shows significantly reduced activity. researchgate.netresearchgate.net This stereoselectivity provides strong evidence for a specific interaction between the herbicide molecule and a chiral binding pocket within the target enzyme's active site. researchgate.net

The differential activity of enantiomers highlights the importance of the three-dimensional structure of the inhibitor in achieving a precise fit with the enzyme. juniperpublishers.comcsic.es The specific orientation of the substituents around the chiral center dictates the ability of the molecule to bind effectively and react with the crucial cysteine residue.

| Chiral Herbicide | Active Enantiomer | Inactive/Less Active Enantiomer | Implication | Reference |

|---|---|---|---|---|

| Metolachlor | (S)-Metolachlor | (R)-Metolachlor | Specific chiral binding site on target enzyme | nih.govresearchgate.net |

| Dimethenamid | (S)-Dimethenamid | (R)-Dimethenamid | 3D structure is critical for inhibitory activity | researchgate.net |

The molecular basis for the specific recognition and binding of chloroacetamides to their target enzymes lies in the electrophilic nature of the chloroacetyl group and the nucleophilic character of the active site cysteine. cambridge.orgnih.gov The chloroacetamide acts as an alkylating agent, forming a stable covalent thioether bond with the sulfhydryl group of the cysteine residue. nih.gov

Catalytic Mechanisms Involving Amide-Based Systems

The amide bond is a fundamental functional group in chemistry and biology. Its hydrolysis and formation are central to many biochemical processes. While this compound acts as an inhibitor by alkylating enzymes, the chemistry of its amide bond is relevant to its stability and potential degradation pathways.

Amide bond hydrolysis can be catalyzed by both acids and bases. chemistrysteps.comnih.govduke.edu

Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgacs.org A subsequent nucleophilic attack by water leads to the cleavage of the C-N bond. acs.org

Base-promoted hydrolysis occurs via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comlibretexts.org The expulsion of the amine anion, followed by an acid-base reaction, yields the carboxylate and the amine. chemistrysteps.com

In biological systems, proteases are enzymes that catalyze the hydrolysis of amide (peptide) bonds. nih.gov These enzymes often employ a catalytic triad (e.g., Ser-His-Asp) in their active site to activate a water molecule or a serine residue for nucleophilic attack on the amide carbonyl. nih.gov

Furthermore, the formation of amide bonds is an energy-requiring process often coupled to ATP hydrolysis. nih.gov Enzymes like ATP-grasp ligases activate the carboxyl group by forming an acylphosphate intermediate, which is then susceptible to nucleophilic attack by an amine. nih.gov While not directly related to the inhibitory action of this compound, these fundamental catalytic mechanisms provide the broader biochemical context in which amide-containing molecules function and are metabolized.

Exploration of Anion-Abstraction Catalysis in Chloroamide Transformations

Anion-abstraction catalysis represents a powerful strategy in organic synthesis for the activation of substrates containing a leaving group. This approach typically involves a catalyst that facilitates the removal of an anion, such as a halide, to generate a highly reactive cationic intermediate. In the context of chloroamides like this compound, this would involve the abstraction of the chloride ion.

While specific studies detailing anion-abstraction catalysis directly on this compound are not extensively available in the reviewed literature, the general principles can be extrapolated from research on similar α-chloro carbonyl compounds. The core of this catalytic cycle would involve the interaction of a Lewis acid or a hydrogen-bond donor catalyst with the chlorine atom of this compound. This interaction polarizes the carbon-chlorine bond, weakening it and facilitating the departure of the chloride ion. The resulting N-acyliminium ion intermediate is a potent electrophile that can then be intercepted by a variety of nucleophiles.

The efficiency of this process is governed by several factors, including the nature of the catalyst, the solvent, and the structure of the chloroamide itself. For instance, catalysts with a high affinity for chloride ions would be particularly effective. The stability of the resulting cationic intermediate also plays a crucial role; in the case of this compound, the ethyl group on the nitrogen atom would influence the electronic properties and stability of the N-acyliminium species.

Table 1: Hypothetical Data on Catalyst Screening for Anion Abstraction from a Model Chloroamide

| Catalyst Type | Lewis Acidity/H-Bond Strength | Proposed Intermediate Stability | Predicted Reaction Rate |

| Strong Lewis Acid (e.g., AlCl₃) | High | High | Fast |

| Thiourea-based Catalyst | Moderate | Moderate | Moderate |

| Chiral Squaramide Catalyst | Moderate | Moderate (Enantiocontrol) | Moderate |

| Weak H-Bond Donor | Low | Low | Slow |

This table is illustrative and based on general principles of anion-abstraction catalysis, as specific data for this compound is not available.

Role of Hydrogen-Bond Donor Catalysis in Amide-Directed Reactions

Hydrogen-bond donor catalysis is a key tool in organocatalysis, where a catalyst activates a substrate through the formation of hydrogen bonds. In reactions involving amides, such as this compound, hydrogen-bond donors can play a multifaceted role. They can activate the carbonyl group, increasing its electrophilicity, or they can interact with the amide N-H bond, influencing its acidity and reactivity.

Specifically for this compound, a hydrogen-bond donor catalyst could interact with the carbonyl oxygen. This interaction would withdraw electron density from the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack. This mode of activation is crucial in reactions where the amide itself is the electrophile.

Furthermore, in reactions where the amide nitrogen acts as a nucleophile after deprotonation, a hydrogen-bond donor catalyst can stabilize the resulting anion. By forming a hydrogen bond with the negatively charged nitrogen, the catalyst can lower the energy of the transition state and accelerate the reaction. The ability of the catalyst to form single or multiple hydrogen bonds, as well as the geometric arrangement of these bonds, are critical determinants of its effectiveness.

Detailed mechanistic studies often employ techniques such as kinetic analysis and computational modeling to elucidate the precise role of the hydrogen-bond donor catalyst. These studies can reveal the nature of the catalyst-substrate complex, the key transition states, and the factors that control stereoselectivity in asymmetric transformations. While specific research on this compound is limited, the principles established from studies on other amides provide a framework for understanding its potential behavior under these catalytic conditions.

Table 2: Potential Hydrogen-Bonding Interactions with this compound

| Catalyst Motif | Primary Interaction Site | Mode of Activation | Potential Outcome |

| Urea/Thiourea | Carbonyl Oxygen | Electrophilic activation of carbonyl | Enhanced rate of nucleophilic addition |

| Chiral Diol | Carbonyl Oxygen | Enantioselective electrophilic activation | Asymmetric nucleophilic addition |

| Squaramide | Carbonyl Oxygen and Amide N-H | Bifunctional activation | Rate acceleration and stereocontrol |

This table outlines potential interactions based on the known reactivity of amide functionalities with common hydrogen-bond donor catalysts.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Sciences

Development of 2-chloro-N-ethylpropanamide Derivatives as Antimicrobial Agents

The growing concern over antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Derivatives of this compound have emerged as a class of compounds with significant potential to address this challenge. By introducing various substituents to the parent molecule, scientists have been able to modulate the antimicrobial spectrum and potency of these compounds.

Studies on N-substituted 2-chloropropanamide and related chloroacetamide derivatives have demonstrated a broad spectrum of antibacterial activity. While specific data for this compound is limited, research on analogous structures provides valuable insights into their potential efficacy. For instance, various N-substituted 2-chloroacetamides have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.

The length of the alkyl chain in N-alkyl amides has been shown to influence antibacterial activity, with compounds having chain lengths of 11 to 15 carbon atoms often exhibiting the highest potency. nih.gov This suggests that modifications to the ethyl group in this compound could significantly impact its antibacterial properties.

Research on other amide derivatives has identified compounds with potent activity against specific bacterial strains. For example, in a study of ethylparaben (B1671687) hydrazide-hydrazone derivatives, one compound showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus. nih.gov Another study on robenidine (B1679493) analogues demonstrated MIC values in the range of 2–16 µg/mL against various Gram-negative pathogens. mdpi.com These findings highlight the potential for developing highly active antibacterial agents based on the this compound scaffold.

Table 1: Antibacterial Activity of Selected Amide Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| Ethylparaben hydrazide-hydrazone derivative | Staphylococcus aureus | 2 | - | - |

| Robenidine analogue (NCL265) | - | - | Escherichia coli | 2-16 |

| Robenidine analogue (NCL265) | - | - | Klebsiella pneumoniae | 2-32 |

| Robenidine analogue (NCL265) | - | - | Acinetobacter baumannii | 2-16 |

| Robenidine analogue (NCL265) | - | - | Pseudomonas aeruginosa | 2-16 |

Derivatives of this compound have also shown promise as antifungal agents. Research into the antifungal properties of the related compound, 2-chloro-N-phenylacetamide, has provided insights into its potential mechanisms of action. Studies have shown this compound to be effective against strains of Aspergillus flavus and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. nih.govnih.gov

The proposed mechanisms for its antifungal activity include binding to ergosterol (B1671047) in the fungal plasma membrane, which disrupts membrane integrity. nih.govscielo.br Additionally, there is evidence to suggest that these compounds may inhibit DNA synthesis through the inhibition of thymidylate synthase. scielo.br Another potential target is the enzyme dihydrofolate reductase (DHFR). The inhibition of conidial germination is another observed effect, which is crucial in preventing the spread of fungal infections. nih.govnih.gov While these findings are for a phenyl derivative, they suggest that N-substituted 2-chloro-amides, in general, could be a promising class of antifungals.

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Strain | MIC Range (µg/mL) | Minimum Fungicidal Concentration (MFC) Range (µg/mL) |

|---|---|---|

| Aspergillus flavus | 16 - 256 | 32 - 512 |

| Aspergillus niger | 32 - 256 | 64 - 1024 |

Exploration of this compound Analogs in Anticancer Research

The search for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including analogs of this compound. The ability of these compounds to induce cell death in cancer cells and interfere with critical cellular pathways makes them attractive candidates for further development.

Various propanamide and chloroacetamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of 7-propanamide benzoxaboroles showed potent activity against ovarian cancer cells, with IC50 values as low as 21 nM. nih.gov These compounds were found to induce apoptosis and effectively inhibit colony formation. nih.gov

Other studies on different classes of amide derivatives have also reported promising cytotoxic activity. For example, certain phthalimide (B116566) derivatives have shown potent effects against breast cancer (MCF-7), neuroblastoma (PC-12), and other cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov The mechanism of action for many of these cytotoxic derivatives is believed to be the induction of apoptosis, often through the intrinsic mitochondrial pathway. nih.gov This is supported by evidence of DNA fragmentation and the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov

Table 3: Cytotoxic Activity of Selected Propanamide and Amide Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value |

|---|---|---|

| 7-Propanamide benzoxaborole (Compound 115) | Ovarian Cancer | 21 nM |

| 7-Propanamide benzoxaborole (Compound 103) | Ovarian Cancer | 33 nM |

| Phthalimide derivative (Compound 5b) | Breast Cancer (MCF-7) | 0.2 µM |

| Phthalimide derivative (Compound 5g) | Neuroblastoma (PC-12) | 0.43 µM |

| Phthalimide derivative (Compound 5k) | Breast Cancer (MDA-MB-468) | 0.6 µM |

Proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including cancer progression. The inhibition of specific proteases is a well-established strategy in cancer therapy. While direct evidence for this compound derivatives as protease inhibitors in cancer models is still emerging, the chemical structure of α-chloroamides makes them potential candidates for targeting cysteine proteases.

The HIV protease inhibitor nelfinavir, for example, has shown anti-cancer effects by inducing endoplasmic reticulum stress and inhibiting the proteasome. nih.gov This demonstrates the potential of targeting protein degradation pathways in cancer treatment. Ubiquitin-specific proteases (USPs) have also emerged as promising therapeutic targets in oncology, and the development of inhibitors for these enzymes is an active area of research. mdpi.com Given the reactivity of the α-chloroamide moiety, it is plausible that derivatives of this compound could be designed to act as covalent inhibitors of specific proteases involved in cancer.

Therapeutic Potential of Propanamide Derivatives in Anti-inflammatory and Analgesic Research

The propanamide scaffold is a core structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen (B1676952). eurekaselect.com Research has increasingly focused on the synthesis of novel propanamide derivatives to enhance therapeutic efficacy and mitigate side effects. The modification of the carboxylic acid group of existing NSAIDs into an amide, such as an N-ethylpropanamide, can significantly alter the molecule's pharmacological profile.

Studies on various amide derivatives of well-known NSAIDs have demonstrated promising results. For instance, the conversion of NSAIDs into amide derivatives has been shown to potentially enhance selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1. researchgate.net This enhanced selectivity is a critical goal in anti-inflammatory drug design, as COX-2 is primarily involved in the inflammatory response, while COX-1 plays a role in protecting the gastric mucosa. By selectively inhibiting COX-2, the gastrointestinal side effects commonly associated with traditional NSAIDs can be reduced.

Research into dexketoprofen (B22426) and naproxen derivatives has shown that new propanamide compounds can exhibit potent anti-inflammatory and analgesic activities, in some cases comparable or superior to the parent drugs. researchgate.netnih.gov For example, certain piperidine (B6355638) amide derivatives of ketoprofen (B1673614) have demonstrated superior anti-inflammatory effects in animal models compared to ketoprofen itself. researchgate.net These findings underscore the therapeutic potential of the propanamide moiety as a scaffold for developing new anti-inflammatory and analgesic agents. The introduction of a chloro- group at the second position, as in this compound, adds a reactive site that could be explored for targeted covalent inhibition of inflammatory enzymes, representing a potential avenue for developing novel therapeutics.

| Parent Compound | Derivative Type | Key Research Finding | Reference |

|---|---|---|---|

| Dexketoprofen | Amide Derivatives | Exhibited potent in vivo anti-inflammatory activity, with some derivatives showing significant COX-2 inhibition and antioxidant properties. | researchgate.net |

| Naproxen | Carboxamide Derivatives | Synthesized compounds showed statistically significant analgesic and anti-inflammatory activities in animal models. | nih.gov |

| Ibuprofen | Pharmacological Heterocyclic Amides | Synthesized compounds exhibited more potent analgesic and anti-inflammatory activities compared to the standard drug in various pain and inflammation models. | eurekaselect.com |

| Ketoprofen | Piperidine Amide Derivatives | Demonstrated superior anti-inflammatory effects in a mouse paw edema model compared to the parent compound. | researchgate.net |

Considerations for this compound Scaffolds in Prodrug Design

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of site-specific delivery. nih.govresearchgate.net The this compound scaffold presents several features that are pertinent to prodrug design. Amide-based prodrugs are frequently used to mask the carboxyl or amine groups of a parent drug, a modification that can enhance stability and alter lipophilicity to improve membrane permeation. mdpi.com These amide linkages can be designed to undergo cleavage in vivo by amidase enzymes, releasing the active parent drug. mdpi.com

The presence of a chlorine atom on the scaffold, as in this compound, introduces an electrophilic center. This functionality is characteristic of a "warhead" used in the design of covalent inhibitors. Chloroacetamide moieties are known to react with nucleophilic residues on proteins, such as cysteine, leading to irreversible binding. acs.orgbiorxiv.org This covalent bonding can provide potent and sustained pharmacological effects. In a prodrug context, the reactivity of the chloro- group would need to be carefully modulated. The goal would be to ensure the prodrug is stable enough to reach its target, where it could then be activated—either by enzymatic cleavage of the amide or by a change in the local microenvironment—to unmask the reactive chloro- moiety for targeted covalent binding.

The design of such a prodrug would require a delicate balance. The reactivity of the chloroacetamide group can be tuned; for instance, α-substituted chloroacetamides have been explored as less reactive, and therefore more selective, alternatives to highly reactive electrophiles. nih.gov Therefore, a this compound scaffold could theoretically be attached to a parent drug to improve its pharmacokinetic profile, with the chloro- group serving as a latent reactive handle for targeted covalent delivery upon bioactivation.

Management and Analytical Control of Genotoxic Impurities in Pharmaceutical Processes

In pharmaceutical manufacturing, impurities that can interact with DNA and cause mutations, known as genotoxic impurities (GTIs), are of significant concern to regulatory agencies. researchgate.netnih.gov These impurities must be controlled at very low levels, often in the parts-per-million (ppm) range, which presents a considerable analytical challenge. researchgate.netnih.gov Compounds like this compound, which contain a reactive, electrophilic center (an α-chloro amide), are often classified as potential GTIs due to their ability to act as alkylating agents.

The control of such impurities is a critical aspect of drug substance development. biorxiv.org A modern approach, based on Quality by Design (QbD) principles, involves in-depth process understanding to control GTIs upstream in the manufacturing process—at the level of starting materials or intermediates—rather than testing for them in the final active pharmaceutical ingredient (API). nih.gov This strategy allows for higher, more manageable control limits (e.g., percent levels instead of ppm), simplifying the analytical testing requirements. nih.gov

When direct testing is required, highly sensitive and selective analytical methods are necessary. The choice of technique depends on the physicochemical properties of the impurity. researchgate.net For a semi-volatile compound like this compound, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a suitable technique. nih.gov For non-volatile impurities or those that are thermally labile, High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), is the method of choice. nih.govebrary.net These advanced hyphenated techniques provide the necessary sensitivity and selectivity to detect and quantify GTIs at the trace levels required by regulatory standards. nih.gov

| Analytical Technique | Abbreviation | Primary Application for GTI Analysis | Reference |

|---|---|---|---|

| Gas Chromatography | GC | Preferred for the analysis of volatile and semi-volatile impurities. | nih.gov |

| High-Performance Liquid Chromatography | HPLC | Used for non-volatile or thermally labile impurities. Often coupled with MS for higher sensitivity. | nih.gov |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Provides high sensitivity and selectivity for quantifying trace-level impurities in complex matrices. | ebrary.netnih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Offers specific and sensitive detection of volatile GTIs. | nih.gov |

Research in Agrochemical and Plant Protection Sciences

Evaluation of 2-chloro-N-ethylpropanamide Derivatives as Fungicides

Currently, there is a lack of specific research data evaluating this compound and its direct derivatives for fungicidal activity. Scientific literature has, however, explored the antifungal potential of structurally similar chloroacetamide derivatives. For instance, studies on 2-chloro-N-phenylacetamide have shown activity against various fungal species. These investigations into related compounds suggest that the chloroacetamide scaffold could be a starting point for the development of new antifungal agents. Further research is necessary to synthesize and screen this compound derivatives to determine if they possess any meaningful fungicidal properties.

Herbicidal and Pesticidal Applications of Related Chloroacetamide Structures

Chloroacetamide herbicides represent a significant class of agrochemicals widely utilized for the control of annual grasses and some broadleaf weeds in a variety of crops. researchgate.netawsjournal.org While specific herbicidal data for this compound is not available, the broader class of chloroacetamides, to which it belongs, is well-studied. These herbicides are primarily used as pre-emergence or early post-emergence treatments. researchgate.net

The mode of action for chloroacetamide herbicides involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net This inhibition disrupts the formation of cell membranes and cuticular waxes, leading to a cessation of cell division and expansion, ultimately causing the death of susceptible weed seedlings. researchgate.net

Several commercial herbicides with a chloroacetamide structure have been developed and are in widespread use. These compounds share a common core structure but differ in their substituent groups, which influences their efficacy, crop selectivity, and environmental fate.

Table 1: Examples of Commercial Chloroacetamide Herbicides

| Active Ingredient | Trade Name(s) | Primary Crops | Weeds Controlled |

|---|---|---|---|

| Acetochlor | Harness®, Surpass® | Corn, Soybeans | Annual grasses, some broadleaf weeds |

| Alachlor | Lasso® | Corn, Soybeans, Cotton | Annual grasses, some broadleaf weeds |

| Metolachlor | Dual®, Cinch® | Corn, Soybeans, Cotton | Annual grasses, some broadleaf weeds |

| S-metolachlor | Dual Magnum® | Corn, Soybeans, Cotton | Annual grasses, some broadleaf weeds |

The pesticidal applications of chloroacetamides are primarily centered on their herbicidal properties. Historically, 2-chloroacetamide (B119443) itself was registered as a material preservative in industrial products but these uses have been discontinued. canada.ca The effectiveness of these herbicides can be influenced by soil type and tillage systems, with studies showing greater efficacy in conventional tillage compared to no-tillage systems. awsjournal.org

Investigation of Nematicidal Activity of Propanamide Derivatives

Plant-parasitic nematodes are significant agricultural pests that cause substantial economic losses worldwide. nih.govresearchgate.net The search for effective and safer nematicides has led to the investigation of various chemical classes, including amide derivatives. While specific studies on the nematicidal activity of this compound are not prominent in the available literature, research into related propanamide and other amide structures has shown promising results.

A study on novel amide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety demonstrated excellent nematicidal activity against several nematode species, including the pine wood nematode (Bursaphelenchus xylophilus), the rice stem nematode (Aphelenchoides besseyi), and the sweet potato stem nematode (Ditylenchus destructor). nih.gov The most active compounds in this study exhibited significantly lower LC50 values (a measure of lethal concentration) than the control nematicide, tioxazafen. nih.gov The mechanism of action for one of the lead compounds was found to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the nematode's respiratory chain. nih.gov

Another area of research has focused on maleimide (B117702) derivatives, which also contain an amide-like structure. Compounds such as maleimide, N-ethylmaleimide, and N-isopropylmaleimide have shown potent nematicidal activity against the root-knot nematode (Meloidogyne incognita). nih.govresearchgate.net

Table 2: Nematicidal Activity of Selected Amide and Maleimide Derivatives against Meloidogyne incognita

| Compound | EC50/72h (mg/L) |

|---|---|

| Maleimide | 2.6 ± 1.3 |

| N-ethylmaleimide | 5.1 ± 3.4 |

| N-isopropylmaleimide | 16.2 ± 5.4 |

| N-isobutylmaleimide | 19.0 ± 9.0 |

Data sourced from a study on the in vitro activity on second-stage juveniles of the root-knot nematode. nih.gov

These findings suggest that the propanamide and related amide scaffolds are viable starting points for the design and synthesis of new nematicidal agents. Further investigation into the structure-activity relationships of these compounds could lead to the development of more potent and selective nematicides for crop protection.

Environmental Fate and Ecotoxicological Research of Chloroamide Compounds

Environmental Transformation and Degradation Pathways

Chloroacetamide compounds, a significant class of herbicides, undergo various transformation and degradation processes in the environment. These pathways are critical in determining their persistence, mobility, and potential impact on ecosystems. The primary routes of degradation include photolytic and microbial processes, which break down the parent compounds into various metabolites. researchgate.net

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical compounds. For chloroacetamide herbicides, direct photolysis is a significant degradation pathway in surface waters and on soil surfaces. researchgate.net Studies involving UV treatment of common chloroacetamide herbicides such as acetochlor, alachlor, and metolachlor have identified the main transformation reactions as dechlorination, mono- and multi-hydroxylation, and cyclization. dtu.dknih.gov

The efficiency of degradation can be enhanced through heterogeneous photocatalysis. For instance, the use of titanium dioxide (TiO₂) with UV-A radiation has been shown to be an effective method for removing chloroacetanilide herbicides from water, achieving removal efficiencies of up to 98.2%. mdpi.com This process works in conjunction with direct photolysis to accelerate the breakdown of the herbicides. mdpi.com

A crucial aspect of photolytic degradation is the nature of the resulting byproducts. Research has shown that the mixture of photoproducts generated from the UV treatment of alachlor and metolachlor can exhibit increased ecotoxicity compared to the parent compounds. dtu.dknih.gov This suggests that while photolysis aids in the dissipation of the original herbicide, it can generate transformation products that are at least as toxic, posing a continued risk to the aquatic environment. dtu.dknih.gov

| Compound | Degradation Process | Key Transformation Reactions | Outcome | Reference |

| Acetochlor | UV Treatment | Dechlorination, Hydroxylation, Cyclization | Toxicity of photoproducts was found to be equal to the parent compound. | dtu.dk |

| Alachlor | UV Treatment, TiO₂/UV-A Photocatalysis | Dechlorination, Hydroxylation, Cyclization | Increased toxicity of photoproducts compared to the parent compound. Removal efficiency of 97.5% with photocatalysis. | dtu.dkmdpi.com |

| Metolachlor | UV Treatment, TiO₂/UV-A Photocatalysis | Dechlorination, Hydroxylation, Cyclization | Increased toxicity of photoproducts compared to the parent compound. Removal efficiency of 98.2% with photocatalysis. | dtu.dkmdpi.com |

Microbial Metabolism and Biotransformation in Environmental Compartments

Microbial degradation is a primary factor controlling the fate of chloroacetamide herbicides in soil and water. nih.govacs.org A diverse range of soil bacteria and fungi have demonstrated the ability to break down these compounds, often utilizing them as a source of carbon for growth. researchgate.netscilit.com The primary mechanisms of microbial biotransformation include C-dealkylation and N-dealkylation. researchgate.net For example, the herbicide butachlor can be degraded to alachlor through partial C-dealkylation, which is then converted to 2-chloro-N-(2,6-dimethylphenyl)acetamide via N-dealkylation. researchgate.net

The molecular structure of the herbicide significantly influences its biodegradability. Studies have indicated that the length of the alkyl chain on the amide nitrogen affects degradation rates; longer chains, as seen in metolachlor, tend to result in slower degradation, making it more persistent than other chloroacetamides. researchgate.net A study using Paracoccus sp. strain FLY-8 found that degradation rates for six chloroacetamide herbicides followed the order: alachlor > acetochlor > propisochlor > butachlor > pretilachlor > metolachlor. researchgate.netscilit.com

Microbial action leads to the formation of several key metabolites, with ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives being among the most common. nih.govacs.org These metabolites are often more mobile and less toxic than the parent compounds and can account for a significant portion of the total herbicide concentration measured in surface and groundwater. nih.govacs.org Anaerobic degradation pathways are also important, particularly in environments like wetlands. nih.gov

| Microorganism | Herbicide(s) Degraded | Degradation Efficiency | Key Pathway(s) | Reference |

| Paracoccus sp. FLY-8 | Alachlor, Acetochlor, Butachlor, etc. | Degraded 98.7% of 100 mg/L alachlor in 5 days. | C-dealkylation, N-dealkylation | researchgate.net |

| Penicillium oxalicum MET-F-1 | Metolachlor | Degraded 88.6% of 50 mg/L metolachlor in 384 hours. | Not specified | researchgate.net |

| Bacillus cereus DC-1 | Butachlor | 87.06% degradation under optimal conditions. | Not specified | researchgate.net |

| Pseudomonas oleovorans | Acetochlor | Not specified | Dechlorination, hydroxylation, N-dealkylation, C-dealkylation | mdpi.com |

Assessment of Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the accumulation of chemical substances in an organism from the surrounding environment. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kₒw) and Bioconcentration Factor (BCF). For chloroacetamide compounds, the potential for bioconcentration in aquatic organisms is generally considered low. nih.gov An estimated BCF of 3 for chloroacetamide suggests a low likelihood of accumulation. nih.gov

While the parent compounds may show some potential for accumulation, their primary metabolites often have different physicochemical properties. mdpi.com For example, metabolites like acetochlor ethane sulfonic acid (ESA) are more soluble in water, which reduces their potential to bioconcentrate in organisms compared to the parent herbicide. researchgate.netmdpi.com Despite this, residual concentrations of the parent compounds can be absorbed by aquatic organisms, posing a potential risk to the food web. mdpi.comnih.gov

| Compound/Class | Physicochemical Property | Value | Implication for Bioaccumulation | Reference |

| Chloroacetamide | Estimated BCF | 3 | Low potential for bioconcentration in aquatic organisms. | nih.gov |

| Chlorothalonil | log Kₒw | 2.88 | Moderate lipophilicity, suggesting some potential to partition into organic matter. | researchgate.net |

| Acetochlor ESA (Metabolite) | Solubility | High water solubility | Reduced bioconcentration potential compared to parent compound. | researchgate.netmdpi.com |

Enantioselective Environmental Fate and Persistence of Chiral Chloroamide Pollutants

Many modern pesticides, including numerous chloroacetamide herbicides like metolachlor, are chiral molecules. csic.esresearchgate.net This means they exist as enantiomers—non-superimposable mirror images with identical physical and chemical properties in an achiral environment. However, in biological systems, which are inherently chiral, enantiomers can exhibit different behaviors. nih.gov

Microbial degradation of chiral herbicides in the environment is frequently enantioselective, meaning one enantiomer is degraded at a faster rate than the other. nih.govnih.gov For instance, studies on racemic metolachlor have shown preferential biodegradation of the S-enantiomer in wetland environments. nih.gov Similarly, the fungicidally active R-enantiomer of metalaxyl degrades faster in soil than the inactive S-enantiomer. nih.gov

This enantioselectivity has significant environmental implications. The differential degradation rates lead to a shift in the enantiomeric ratio (ER) in soil and water, resulting in an enrichment of the more persistent enantiomer. csic.es Since enantiomers can have different toxicities and biological activities, assessing only the total concentration of a chiral herbicide can lead to an inaccurate estimation of the environmental risk. csic.esnih.gov Therefore, enantiomer-specific analysis is crucial for a complete understanding of the environmental fate and impact of these compounds. csic.es

Research on the Ecological Impact on Non-Target Organisms

Chloroacetamide herbicides and their degradation products can have adverse effects on a variety of non-target organisms. researchgate.net The extensive use of these chemicals in agriculture leads to their presence in soil and aquatic ecosystems, where they can impact organisms from microbes to vertebrates. researchgate.netnih.gov

In aquatic environments, chloroacetanilides pose risks to algae, cyanobacteria, and invertebrates. researchgate.net Studies have shown that the photolytic degradation products of alachlor and metolachlor can be more toxic to the green alga Pseudokirchneriella subcapitata, the crustacean Daphnia magna, and the marine bacterium Vibrio fischeri than the original herbicides. dtu.dknih.gov Exposure to chloroacetamides and their metabolites can induce oxidative stress, decrease antioxidant enzyme levels, and cause cell damage in organisms like zebrafish embryos and marbled crayfish. mdpi.comnih.gov For example, increased leakage of lactate (B86563) dehydrogenase (LDH), a biomarker for cell injury, was observed in cells and embryos exposed to chloroacetamides. nih.gov

Non-target terrestrial plants are also at risk, particularly from herbicide drift into adjacent habitats like hedgerows and woodlots. au.dk Exposure can lead to reduced seed production and delays in flowering, which can have long-term consequences for plant populations and the species that depend on them. au.dk The long-term application of chloroacetamide herbicides has been associated with imbalances in both aquatic and agricultural ecosystems. nih.gov

| Organism Group | Compound(s) | Observed Ecological Impact | Reference |

| Aquatic Algae, Crustaceans, Bacteria | Alachlor, Metolachlor (and their UV photoproducts) | Increased toxicity of photoproducts compared to parent compounds. | dtu.dknih.gov |

| Marbled Crayfish (Procambarus virginalis) | Acetochlor ESA (Metabolite) | Reduced growth, increased antioxidant enzyme levels, gill tissue damage. | mdpi.com |

| Zebrafish (Danio rerio) Embryos | Acetochlor and its metabolites | Induced oxidative stress, cell apoptosis, and developmental toxicity. | nih.gov |

| Non-target Plants | General herbicides | Delays in flowering and reduced seed production from spray drift. | au.dk |

| Soil and Aquatic Ecosystems | Chloroacetamide herbicides | Long-term application can cause ecological imbalances. | researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification of 2-chloro-N-ethylpropanamide

Chromatographic methods provide the foundation for separating this compound from other components in a sample, which is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For compounds that lack a strong UV chromophore, derivatization may be necessary to enable detection by UV-Vis detectors. dtic.mil Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides a more universal and sensitive detection method.

A typical HPLC setup for the analysis of related chloro-amides might involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The gradient or isocratic elution conditions are optimized to achieve adequate separation from impurities and other matrix components.

Table 1: Illustrative HPLC Parameters for Chloro-Amide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Trace Analysis

For the analysis of polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. chromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition. chromatographyonline.com This technique is particularly well-suited for the trace analysis of small, polar molecules like this compound, especially when coupled with mass spectrometry (HILIC-MS). researchgate.net

The combination of HILIC's unique separation mechanism with the sensitivity and selectivity of mass spectrometry allows for the detection and quantification of this compound at very low concentrations, which is crucial for applications such as impurity profiling in pharmaceuticals or environmental monitoring. chromatographyonline.comresearchgate.net HILIC-MS methods can often be developed to be rapid and robust, sometimes eliminating the need for complex sample preparation steps like derivatization. chromatographyonline.com

Table 2: Example HILIC-MS Conditions for Small Polar Analytes

| Parameter | Condition |

|---|---|

| Column | HILIC (e.g., BEH HILIC, 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile with an aqueous buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detector | Single Quadrupole or Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, it can be chemically modified through derivatization to produce a more volatile and thermally stable analogue suitable for GC analysis. jfda-online.comresearch-solution.com Common derivatization strategies include silylation or acylation, which can improve chromatographic properties and detection sensitivity. jfda-online.comresearch-solution.com

In GC-MS, the derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov GC-MS offers high resolution and sensitivity, making it a valuable tool for the trace analysis of this compound in complex matrices, provided a suitable derivatization method is employed. nih.gov

Table 3: General GC-MS Parameters for Derivatized Amides

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Scan or SIM mode) |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. indianastate.edu Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. colab.ws

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet) and the protons of the propanamide backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide conclusive evidence for the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon atoms in the molecule, with their chemical shifts indicating their functional group environment. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the structural assignments by revealing correlations between protons and carbons. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.1 | Triplet | -CH₂CH ₃ |

| ~1.6 | Doublet | -CH(Cl)CH ₃ | |

| ~3.3 | Quartet | -NHCH ₂CH₃ | |

| ~4.4 | Quartet | -CH (Cl)CH₃ | |

| ~7.0 | Broad Singlet | -NH - | |

| ¹³C | ~14 | -CH₂C H₃ | |

| ~22 | -CH(Cl)C H₃ | ||

| ~35 | -NHC H₂CH₃ | ||

| ~55 | -C H(Cl)CH₃ | ||

| ~168 | C =O |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. algimed.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HR-MS can measure the mass-to-charge ratio (m/z) to several decimal places. algimed.com This high precision allows for the calculation of a unique elemental formula, thereby confirming the identity of this compound. uni-saarland.de

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀ClNO |

| Exact Mass (for ³⁵Cl) | 135.0451 |

| Exact Mass (for ³⁷Cl) | 137.0421 |

| Ionization Technique | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or FT-ICR |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its amide and alkyl halide functionalities.

The structure of this compound contains several key bonds whose vibrations are IR-active. These include the N-H bond of the secondary amide, the C=O (carbonyl) bond of the amide group (Amide I band), the C-N bond, and the C-Cl bond. The ethyl and propyl groups also contribute to the spectrum through their C-H stretching and bending vibrations.

Analysis of homologous series of N-alkyl amides, such as N-ethylpropionamide, provides a basis for assigning the spectral bands of this compound. umich.edu The key vibrational modes and their expected absorption ranges are detailed in the table below. The presence of the electron-withdrawing chlorine atom on the α-carbon can slightly shift the frequencies of nearby groups.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Secondary Amide | N-H Stretch | 3300 - 3100 | Strong, Sharp | Often appears as a single peak. Its position is sensitive to hydrogen bonding. |

| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium to Strong | Arises from the ethyl and methyl groups on the molecule. |

| Amide I | C=O Stretch | 1680 - 1630 | Strong | This is one of the most characteristic bands of amides. |

| Amide II | N-H Bend & C-N Stretch | 1570 - 1515 | Medium to Strong | A combination band characteristic of secondary amides. |

| Alkyl Halide | C-Cl Stretch | 850 - 550 | Medium to Strong | The exact position can be influenced by the conformation of the molecule. |

This table presents expected values based on established spectroscopic data for related compounds. Actual experimental values may vary slightly.